REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH2:10][CH2:11][OH:12])[CH:5]=[CH:6][CH:7]=1.[H][H]>[C].[Pd].C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][CH2:10][CH2:11][OH:12])[CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
4-(3-fluorophenyl)-3-buten-1-ol
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C=CCCO
|
Name
|
palladium carbon
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by vigorous stirring at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a reaction vessel were placed
|
Type
|
FILTRATION
|
Details
|
the reaction solution was filtered through a celite bed
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |